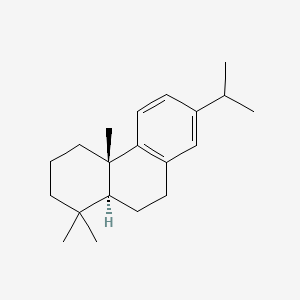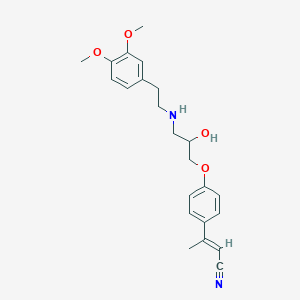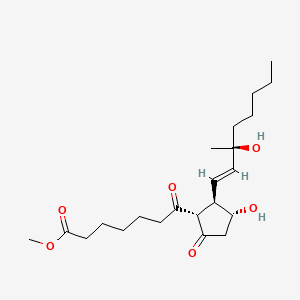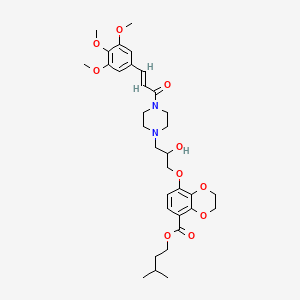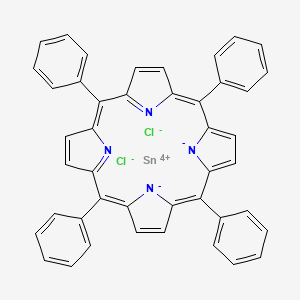
Tin tetraphenylporphyrin
Vue d'ensemble
Description
Tin tetraphenylporphyrin (SnTPP) is a compound with the molecular formula C44H28Cl2N4Sn . It is a type of porphyrin, a class of compounds that are widely distributed in nature and are essential to life. Porphyrins are known to coordinate with most of the metallic or pseudo-metallic elements .
Synthesis Analysis
The synthesis of SnTPP has been reported in several studies . A greener synthesis method has been developed that uses microwave-assisted, microscale synthesis of H2TPP and alternative routes toward the metallation of H2TPP . This method is more energy-efficient, uses less hazardous solvents, and generates less waste compared to traditional methods .
Molecular Structure Analysis
The molecular structure of SnTPP is complex, with a large number of atoms and bonds . The structure includes a central tin atom, surrounded by a porphyrin ring system, which is further substituted with phenyl groups .
Chemical Reactions Analysis
The chemistry of SnTPP involves various types of reactions, including coordination chemistry, bioinorganic chemistry, and catalysis . The compound can undergo redox reactions, photochemical reactions, and complex formation with other metal ions .
Physical And Chemical Properties Analysis
SnTPP has a molecular weight of 802.3 g/mol . It has no hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 802.071305 g/mol . The topological polar surface area is 27.8 Ų .
Applications De Recherche Scientifique
Chromatography Applications
Tin tetraphenylporphyrin has been utilized in chromatography. Kibbey and Meyerhoff (1993) developed a tetraphenylporphyrin-based stationary phase for high-performance liquid chromatography. This was used for reversed-phase separation of polycyclic aromatic hydrocarbons and exhibited unique shape selectivity for planar aromatic solutes. Moreover, metalation with tin(IV) gave the stationary phase anion-exchange characteristics, useful for separating aromatic sulfonates and carboxylates (Kibbey & Meyerhoff, 1993).
Fluorescence Properties
Solntsev et al. (2010) explored the molecular structure, redox, and unexpected fluorescence properties of a tin(IV) tetraphenylporphyrin complex with ferrocene substituents. Their findings provided insights into the complex's photophysical behavior using various spectroscopic methods (Solntsev et al., 2010).
Catalysis in Carbon Dioxide Fixation
Ahmadi et al. (2012) reported the use of electron-deficient tin(IV)tetraphenylporphyrin perchlorate as a highly efficient catalyst for chemical fixation of carbon dioxide. This discovery has significant implications for environmental applications, especially in carbon capture and storage technologies (Ahmadi et al., 2012).
Photophysics
Ghiggino et al. (2013) studied the photophysics of tin(IV) tetraphenylporphyrin in various solvents. Their research provides crucial information on the photophysical behavior of this compound, which is fundamental for its applications in photodynamic therapy and solar energy conversion (Ghiggino et al., 2013).
Optical Characterization and Protein Labeling
Konopińska et al. (2015) focused on the electrochemical and optical characterization of tin(IV) tetraphenylporphyrin for potential use as a label in protein analysis. Their findings demonstrate the compound's suitability for dual and triple detection systems in biochemical research (Konopińska et al., 2015).
Near-Infrared Luminescence
Basu et al. (2015) synthesized novel tin(IV) complexes with N-confused tetraphenylporphyrin, observing their near-infrared luminescence properties. This research expands the understanding of tin porphyrin complexes' photophysical properties, which is vital for their application in optoelectronic devices (Basu et al., 2015).
Photocatalytic Activity
Zhong et al. (2014) reported on the synthesis of hierarchical structured nanocrystals using tin porphyrin, demonstrating their photocatalytic activities. This application is particularly relevant in environmental remediation and sustainable energy solutions (Zhong et al., 2014).
Photodynamic Therapy
Jayashankar et al. (2009) studied the photodynamic activity of tin porphyrins on human neuroblastoma cell lines. This research is crucial for advancing the applications of tin porphyrins in photodynamic therapy, a treatment modality for cancer (Jayashankar et al., 2009).
Mécanisme D'action
Orientations Futures
The synthesis and reactions of SnTPP are prevalent in undergraduate chemistry teaching laboratories worldwide . The importance of porphyrins and their derivatives in dye-sensitized solar cells, as photocatalysts, and in biology offers additional context for these compounds as timely and relevant advanced topics . Future research directions may include further exploration of the properties and potential applications of SnTPP.
Propriétés
IUPAC Name |
5,10,15,20-tetraphenylporphyrin-22,23-diide;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N4.2ClH.Sn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h1-28H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRSQMCBSITKE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28Cl2N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26334-85-0 | |
| Record name | Tin tetraphenylporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the significance of the reversible photoredox process observed with tin tetraphenylporphyrin?
A1: The research demonstrates that this compound doesn't just undergo a one-way photoreduction. Instead, it showcases a reversible photoredox process. [] When exposed to light and reducing agents, it transitions from the porphyrin structure to the isobacteriochlorin derivative. Interestingly, in the presence of oxygen and light, the isobacteriochlorin can be photooxidized back to the chlorin form, which acts as a precursor to the initial porphyrin structure. This reversible transformation between the chlorin and isobacteriochlorin forms makes this compound a very interesting molecule for potential applications in photodynamic therapy, molecular switches, or even artificial photosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




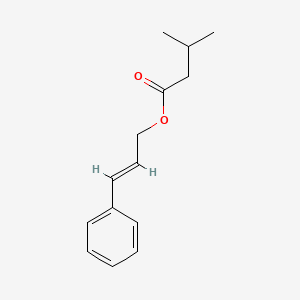
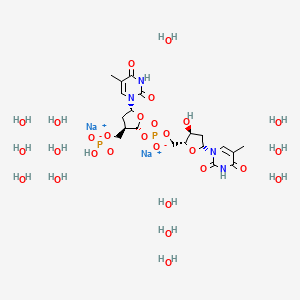
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1232538.png)
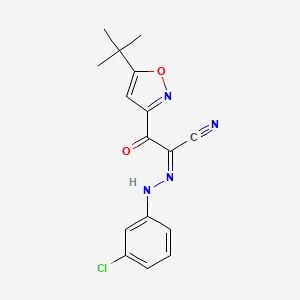
![[2-[3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-3,4-dihydropyrazol-5-yl]phenyl] acetate](/img/structure/B1232540.png)

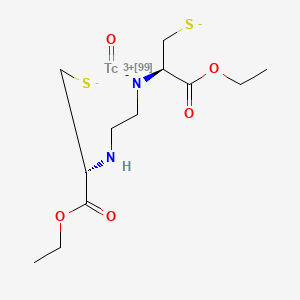
![2-[[5-[2-[(Phenyl-pyridin-3-ylmethylidene)amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1232547.png)
